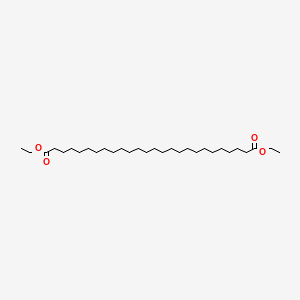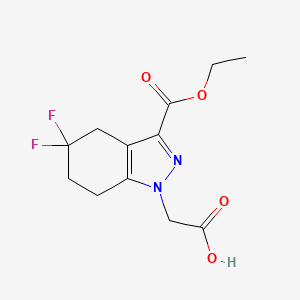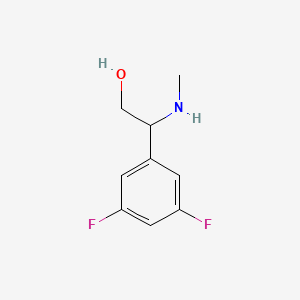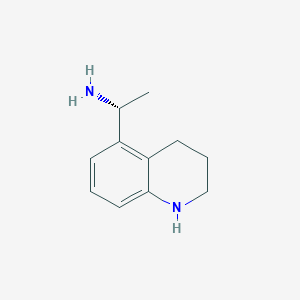![molecular formula C15H13N3O2S2 B15219568 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832075-88-4](/img/structure/B15219568.png)
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a complex organic compound that features a pyrimidine ring substituted with a thiophene group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrimidine ring and the methylsulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
4-(4-(Methylsulfonyl)-6-(phenyl)pyrimidin-2-yl)aniline: Similar structure but with a phenyl group instead of a thiophene group.
4-(4-(Methylsulfonyl)-6-(furan-2-yl)pyrimidin-2-yl)aniline: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
特性
CAS番号 |
832075-88-4 |
|---|---|
分子式 |
C15H13N3O2S2 |
分子量 |
331.4 g/mol |
IUPAC名 |
4-(4-methylsulfonyl-6-thiophen-2-ylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C15H13N3O2S2/c1-22(19,20)14-9-12(13-3-2-8-21-13)17-15(18-14)10-4-6-11(16)7-5-10/h2-9H,16H2,1H3 |
InChIキー |
GFZOXMUCSPGTLH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)






![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)

